molecular formula C9H5N3O2 B063222 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione CAS No. 177485-64-2

3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione

Cat. No. B063222
M. Wt: 187.15 g/mol
InChI Key: IBLXHGHUMZWKRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione, also known as TAA, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential biomedical applications. TAA is a derivative of acenaphthylene and contains a triazole ring, which makes it a unique and versatile molecule.

Mechanism Of Action

The mechanism of action of 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione is still not fully understood. However, it has been proposed that 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione acts by binding to DNA and interfering with its replication and transcription. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione also inhibits the activity of topoisomerases, which are enzymes involved in DNA replication and repair. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has been shown to induce the formation of reactive oxygen species, which leads to oxidative stress and ultimately cell death. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has also been reported to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.

Biochemical And Physiological Effects

3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has been shown to have various biochemical and physiological effects. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has been reported to inhibit the activity of several enzymes, such as carbonic anhydrase, cholinesterase, and tyrosinase. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has also been shown to inhibit the uptake of glucose by cancer cells, which leads to a decrease in their energy supply. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has been reported to induce the expression of heat shock proteins, which are involved in cellular stress response. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has also been shown to modulate the immune system by increasing the production of cytokines and chemokines.

Advantages And Limitations For Lab Experiments

3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has several advantages for lab experiments. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione is easy to synthesize and purify, which makes it readily available for research purposes. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione is stable under normal laboratory conditions and can be stored for extended periods without significant degradation. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has a high degree of solubility in organic solvents, which makes it suitable for various experimental techniques, such as spectroscopy and chromatography. However, 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has some limitations for lab experiments. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione is relatively toxic and can cause adverse effects on living organisms at high concentrations. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione also has limited water solubility, which makes it challenging to study its biological activity in aqueous environments.

Future Directions

3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has several potential future directions for scientific research. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione can be modified to improve its anticancer activity and reduce its toxicity. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione can also be used as a fluorescent probe for the detection of other metal ions, such as zinc(II) and mercury(II). 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione can be utilized as a building block for the synthesis of novel materials with unique optical and electronic properties. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione can also be investigated for its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and inflammation.

Scientific Research Applications

3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has shown promising results in various scientific research applications, including medicinal chemistry, biochemistry, and materials science. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has been reported to exhibit potent anticancer activity against various cancer cell lines, such as breast cancer, lung cancer, and prostate cancer. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione acts by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has also been shown to possess antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has been used as a fluorescent probe for the detection of metal ions, such as copper(II) and iron(III), due to its chelating ability. 3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione has also been utilized as a building block for the synthesis of novel materials, such as metal-organic frameworks and coordination polymers.

properties

CAS RN

177485-64-2

Product Name

3H-1,4,8b-Triazaacenaphthylene-3,5(4H)-dione

Molecular Formula

C9H5N3O2

Molecular Weight

187.15 g/mol

IUPAC Name

2,6,12-triazatricyclo[6.3.1.04,12]dodeca-1,3,8,10-tetraene-5,7-dione

InChI

InChI=1S/C9H5N3O2/c13-8-5-2-1-3-7-10-4-6(12(5)7)9(14)11-8/h1-4H,(H,11,13,14)

InChI Key

IBLXHGHUMZWKRK-UHFFFAOYSA-N

SMILES

C1=CC2=NC=C3N2C(=C1)C(=O)NC3=O

Canonical SMILES

C1=CC2=NC=C3N2C(=C1)C(=O)NC3=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 1.46 g (5.0 mmol) of 4-[4-(amino)phenylmethyl]-4,5-dihydro-3H-1,4,8b-triazaacenaphthylene-3,5-dione and 1.05 ml (7.5 mmol) of triethylamine in methylene chloride (100 ml) was added dropwise, while stirring under ice-cooling, 1.01 ml (6.0 mmol) of trifluoromethanesulfonic acid anhydride. The mixture was stirred for one hour at room temperature. The reaction mixture was washed with 1N-HCl, and dried over anhydrous magnesium sulfate. The solvent was distilled off, and the residue was eluted by column chromatography (eluent:chloroform/ethyl acetate=1:1) to afford 502 mg of 4,5-dihydro-4-[4-bis(trifluoromethane sulfonyl)imido)phenylmethyl]-3H-1,4,8b-triazaacenaphthylene-3,5-dione (18.1%, a pale reddish brown solid).
Name
4-[4-(amino)phenylmethyl]-4,5-dihydro-3H-1,4,8b-triazaacenaphthylene-3,5-dione
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2.64 g (7.55 mmol) of 5-ethoxycarbonyl-3-trichloroacetylimidazo[1,2-a]pyridine in 20 ml of acetonitrile was added 2.5 ml of 25% aqueous ammonia. The mixture was stirred for 5 hours at room temperature. The resulting crystals were collected by filtration and washed with acetonitrile to give 393 mg of the desired compound (27.8%, pale brown solid).
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
27.8%

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